molecular formula C19H21NO5 B12830014 Z-L-Threonine alpha-benzyl ester

Z-L-Threonine alpha-benzyl ester

Cat. No.: B12830014
M. Wt: 343.4 g/mol
InChI Key: VBKUVUJWFDXTMS-YOEHRIQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-L-Threonine alpha-benzyl ester can be synthesized through the esterification of Z-L-Threonine with benzyl alcohol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Z-L-Threonine alpha-benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

benzyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17-/m0/s1

InChI Key

VBKUVUJWFDXTMS-YOEHRIQHSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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